molecular formula C14H20N2O2S B2449170 (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone CAS No. 2320887-97-4

(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

Cat. No. B2449170
M. Wt: 280.39
InChI Key: MHAZVUCILJCWSC-UHFFFAOYSA-N
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Description

(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the diazepane family and has a unique structure that makes it a promising candidate for use in various research studies.

Scientific Research Applications

High-Performance Liquid Chromatography Applications

One of the applications of related compounds is in high-performance liquid chromatography (HPLC). A study by Watanabe & Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a precolumn fluorescent labeling reagent for HPLC of amino acids, including proline and hydroxyproline. In their process, they included 1.8% tetrahydrofuran in their mobile phase, demonstrating the use of tetrahydrofuran derivatives in analytical chemistry methods (Watanabe & Imai, 1981).

Anticancer Activity

Compounds with structural similarities to (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone have been studied for their anticancer properties. For example, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells (Kong et al., 2018).

Chemical Synthesis and Rearrangements

In the field of organic synthesis, related compounds have been utilized in creating new chemical structures. Fesenko & Shutalev (2014) developed a novel synthesis of 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the versatility of diazepinone derivatives in chemical transformations (Fesenko & Shutalev, 2014).

Docking and DFT Studies

Shahana & Yardily (2020) conducted docking and density functional theory (DFT) studies on novel compounds including thiophene derivatives. Their work provides insights into the theoretical aspects of these compounds, potentially contributing to the understanding of their biological activities (Shahana & Yardily, 2020).

Photolytic Reactions

Studies on the photochemical reactions of diazotetrahydrofuranones by Nikolaev et al. (2010) highlight the chemical behavior of tetrahydrofuran derivatives under UV irradiation, contributing to the understanding of their stability and reactivity (Nikolaev et al., 2010).

Antimicrobial Evaluation

In the realm of antimicrobial research, Shankar et al. (2016) synthesized novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, showing the potential of such compounds in antimicrobial applications (Shankar et al., 2016).

properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(12-3-9-19-11-12)16-5-1-4-15(6-7-16)13-2-8-18-10-13/h3,9,11,13H,1-2,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZVUCILJCWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane

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